molecular formula C20H27NO4 B15338866 (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid

Katalognummer: B15338866
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: UHRNUSPKCJAOBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl group, a cyclobutylamino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate under basic conditions.

    Cyclobutylamino group addition: The cyclobutylamine is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of protected amines or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or competing with natural substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid
  • (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, provides a unique steric and electronic environment compared to similar compounds with different ring sizes.

Eigenschaften

Molekularformel

C20H27NO4

Molekulargewicht

345.4 g/mol

IUPAC-Name

4-[[cyclobutyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H27NO4/c22-19(23)17-11-9-15(10-12-17)13-21(18-7-4-8-18)20(24)25-14-16-5-2-1-3-6-16/h1-3,5-6,15,17-18H,4,7-14H2,(H,22,23)

InChI-Schlüssel

UHRNUSPKCJAOBW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N(CC2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.